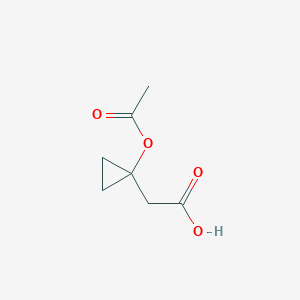

2-(1-Acetoxycyclopropyl)acetic acid

Description

2-(1-Acetoxycyclopropyl)acetic acid is a cyclopropane-derived carboxylic acid featuring an acetoxy (-OAc) substituent on the cyclopropane ring. This compound combines the steric constraints of the cyclopropane ring with the reactivity of ester and carboxylic acid groups. Its molecular formula is C₇H₁₀O₄ (molecular weight: 158.15 g/mol).

Properties

IUPAC Name |

2-(1-acetyloxycyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(8)11-7(2-3-7)4-6(9)10/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHUHBOQQAYRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetoxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by acetylation. One common method involves the reaction of cyclopropylcarbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of 2-(1-Acetoxycyclopropyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetoxycyclopropyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of cyclopropylmethanol derivatives.

Substitution: Formation of substituted cyclopropylacetic acids.

Scientific Research Applications

2-(1-Acetoxycyclopropyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Acetoxycyclopropyl)acetic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopropyl ring can interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 2-(1-Acetoxycyclopropyl)acetic acid and its analogs:

Key Differences and Implications

Substituent Reactivity: Acetoxy Group: Undergoes hydrolysis to yield acetic acid, enabling prodrug strategies. The ester group increases lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability. Mercaptomethyl Group: The thiol (-SH) group participates in nucleophilic reactions (e.g., disulfide bond formation), making it reactive in biological systems. This compound is linked to Montelukast synthesis as an intermediate or impurity. Aminomethyl Group: The hydrochloride salt () enhances aqueous solubility, useful in drug formulations requiring ionic forms for bioavailability.

Physicochemical Properties :

- Volatility : The methyl-substituted analog (C₆H₁₀O₂) has lower molecular weight and higher volatility compared to the acetoxy variant, influencing its use in vapor-phase reactions.

- Solubility : The cyclopropylmethoxy derivative (C₆H₁₀O₃) contains an ether group, which may improve solubility in polar aprotic solvents compared to purely hydrocarbon-substituted analogs.

Biological and Industrial Applications :

Biological Activity

2-(1-Acetoxycyclopropyl)acetic acid is a compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for exploring its applications in pharmacology and medicinal chemistry. This article reviews the current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Structure : The compound features a cyclopropyl group attached to an acetic acid moiety, which may influence its biological interactions.

The specific biological mechanisms of 2-(1-Acetoxycyclopropyl)acetic acid have not been extensively characterized in the literature. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential activity against certain bacterial strains and possible anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that acetic acid derivatives, including 2-(1-Acetoxycyclopropyl)acetic acid, exhibit antimicrobial properties. A study focusing on acetic acid's efficacy in treating colonized burns demonstrated that it effectively reduced bacterial load, particularly against gram-negative organisms like Pseudomonas aeruginosa . While specific studies on 2-(1-Acetoxycyclopropyl)acetic acid remain limited, its structural similarity to acetic acid suggests potential antimicrobial activity.

Case Studies

-

Topical Application in Wound Management :

- Objective : To evaluate the efficacy of acetic acid in treating infected burn wounds.

- Methodology : A randomized controlled trial compared 0.5% and 2% acetic acid solutions over three days.

- Results : Significant reduction in bacterial load was observed, indicating potential for similar compounds like 2-(1-Acetoxycyclopropyl)acetic acid in wound care .

- Cervicovaginal Cytology :

Data Tables

| Study Focus | Compound | Key Findings |

|---|---|---|

| Wound Management | Acetic Acid | Effective against Pseudomonas aeruginosa |

| Cytology Sample Recovery | Acetic Acid | Increased squamous cell recovery |

| Potential Antimicrobial Effects | 2-(1-Acetoxycyclopropyl)acetic acid | Structure suggests activity against bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.